molecular formula C12H9N5O2 B2839000 5-phenyl-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide CAS No. 1795296-98-8

5-phenyl-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide

Cat. No.: B2839000
CAS No.: 1795296-98-8
M. Wt: 255.237
InChI Key: ZNGGQRYOCMLAOR-UHFFFAOYSA-N
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Description

5-Phenyl-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide is a heterocyclic compound featuring an oxazole core substituted at the 5-position with a phenyl group and at the 2-position with a carboxamide moiety linked to a 1,2,4-triazole ring. The oxazole ring contributes to π-π stacking interactions, while the triazole and carboxamide groups may participate in hydrogen bonding, enhancing binding affinity to biological targets.

Properties

IUPAC Name

5-phenyl-N-(1,2,4-triazol-4-yl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2/c18-11(16-17-7-14-15-8-17)12-13-6-10(19-12)9-4-2-1-3-5-9/h1-8H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGGQRYOCMLAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or nitriles under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is usually formed by the cyclization of hydrazines with carboxylic acids or their derivatives.

    Coupling of Oxazole and Triazole Rings: The final step involves coupling the oxazole and triazole rings through a condensation reaction, often using reagents such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms of the oxazole or triazole rings.

Scientific Research Applications

5-phenyl-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: It is used in the development of coordination polymers and metal-organic frameworks with unique luminescent and catalytic properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-phenyl-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Heterocycle

  • Target Compound : Oxazole (5-membered ring with one oxygen and one nitrogen atom).
  • Analog: 1,3,4-Oxadiazole (5-membered ring with two nitrogen atoms and one oxygen).

Substituent Effects

  • Phenyl vs. Chloro-Phenoxyphenyl: The analog’s 4-chloro-2-phenoxyphenyl group introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Chlorine’s electron-withdrawing effect could alter electronic distribution, affecting binding interactions.
  • Triazole vs. Methylpyridinyl :
    • The target’s triazole group offers hydrogen-bonding capacity, while the analog’s 4-methylpyridinyl substituent may engage in π-stacking or hydrophobic interactions .

Spectroscopic and Analytical Data

provides supplementary analytical data for the oxadiazole analog:

  • IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch of carboxamide).
  • ¹H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm, with distinct splitting patterns due to substituent effects.
  • ¹³C NMR : Carboxamide carbonyl observed at ~165 ppm.
    Comparatively, the target compound’s oxazole ring would exhibit distinct NMR shifts (e.g., oxazole C-2 carbon typically ~150–160 ppm) and IR stretches, reflecting differences in electron density .

Crystallographic and Computational Methods

Structural studies of such compounds often employ tools like SHELXL () for refinement and WinGX () for crystallographic data processing. These methods enable precise determination of bond lengths and angles, critical for understanding conformational stability .

Data Tables

Compound Core Structure Substituents Molecular Weight (g/mol) Key Spectral Data (¹H NMR, δ ppm)
5-Phenyl-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide Oxazole Phenyl (C₆H₅), 4H-1,2,4-triazol-4-yl ~293.3* Aromatic protons: ~7.3–8.5 (predicted)
5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide 1,3,4-Oxadiazole 4-Chloro-2-phenoxyphenyl, 4-methylpyridinyl ~426.9 Aromatic protons: 7.2–8.1

*Calculated based on molecular formula.

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